molecular formula C17H15ClFN5OS B2939265 N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1251692-02-0

N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No.: B2939265
CAS No.: 1251692-02-0
M. Wt: 391.85
InChI Key: VUKNOUZLQKSAJA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a pyrazine core substituted with a 3,5-dimethylpyrazole group and a thioether-linked acetamide moiety. The 4-chloro-2-fluorophenyl substituent introduces steric and electronic effects distinct from simpler aromatic substituents.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5OS/c1-10-7-11(2)24(23-10)16-17(21-6-5-20-16)26-9-15(25)22-14-4-3-12(18)8-13(14)19/h3-8H,9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKNOUZLQKSAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H17ClFN3OSC_{19}H_{17}ClFN_3OS and a molecular weight of approximately 357.81 g/mol. Its structure features a chloro-fluoro phenyl group, a thioacetamide moiety, and a pyrazole-pyrazine scaffold, which contribute to its pharmacological properties.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to inhibit CSNK2A2 kinase activity, which is crucial for the replication of β-coronaviruses . The introduction of bioisosteric replacements has improved both potency and metabolic stability in these compounds.

Anti-inflammatory Properties

Chloroacetamido compounds have been noted for their anti-inflammatory effects. A related compound demonstrated significant inhibition of glutaredoxin 1 (Grx1), an enzyme implicated in oxidative stress and inflammation. This inhibition was attributed to covalent modification of the enzyme's active site, suggesting that similar mechanisms may be at play with this compound .

Antioxidant Activity

Research indicates that compounds containing sulfur moieties exhibit antioxidant properties. The presence of the thio group in this compound may enhance its ability to scavenge free radicals and mitigate oxidative damage in biological systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to covalently modify target enzymes (like Grx1) suggests a mechanism where it acts as an electrophile, leading to enzyme inactivation .
  • Kinase Inhibition : By targeting kinases such as CSNK2A2, the compound may disrupt signaling pathways essential for viral replication and cell survival .
  • Antioxidant Effects : The thio group may facilitate interactions with reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Study 1: Antiviral Efficacy

In a study investigating the antiviral potential of pyrazolo derivatives, it was found that modifications to the acetamide group significantly enhanced potency against MHV (Mouse Hepatitis Virus). The optimized compounds showed improved metabolic stability while maintaining effective antiviral activity .

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory effects of chloroacetamido compounds demonstrated that specific substitutions at the thiol-reactive sites led to selective inhibition of Grx1. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Study 3: Antioxidant Properties

A study exploring the antioxidant capabilities of sulfur-containing compounds revealed that they could reduce lipid peroxidation and protect cellular components from oxidative damage. This suggests potential applications in treating diseases characterized by oxidative stress .

Comparison with Similar Compounds

Core Heterocyclic Framework

The target compound features a pyrazine ring (a six-membered di-aza heterocycle) as its central core, whereas analogs such as N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide () utilize a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom) .

Substituent Effects

  • Halogenation : The 4-chloro-2-fluorophenyl group in the target compound provides ortho- and para-substitution , introducing steric hindrance and electronic withdrawal. In contrast, analogs like the compound in (2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) feature 3,4-dichlorophenyl substituents , which alter molecular planarity and dipole moments .
  • Pyrazole vs. Thiazole Linkage : The 3,5-dimethylpyrazole group in the target compound may enhance hydrogen-bond acceptor capacity compared to the thiazole-based substituents in and .

Hydrogen Bonding and Crystallographic Features

  • highlights that acetamide derivatives often form R₂²(8) hydrogen-bonding motifs via N–H⋯N interactions, leading to inversion dimers . The target compound’s pyrazine nitrogen atoms and acetamide NH group could facilitate similar or distinct packing patterns, though experimental data are lacking.
  • The dihedral angle between aromatic rings in ’s compound is 61.8° , influencing molecular conformation . The pyrazine-thioacetamide linkage in the target compound may adopt a different torsional profile due to its larger heterocycle.

Data Table: Key Structural Comparisons

Feature Target Compound Compound Compound
Core Heterocycle Pyrazine Thiazole Thiazole
Aromatic Substituent 4-chloro-2-fluorophenyl 4-fluorophenyl 3,4-dichlorophenyl
Thio/Sulfanyl Group Pyrazine-2-yl thioether Thiazole-4-yl ethyl sulfanyl Thiazole-2-yl acetamide
Hydrogen Bonding Potential N–H⋯N (unreported) Not described R₂²(8) inversion dimers
Crystallographic Data Not available Not available Dihedral angle: 61.8°; N–H⋯N interactions

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